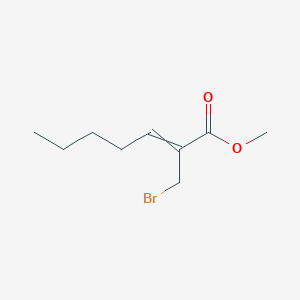
Methyl 2-(bromomethyl)hept-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(bromomethyl)hept-2-enoate is an organic compound with the molecular formula C9H15BrO2 It is a brominated ester that features a hept-2-enoate backbone with a bromomethyl group attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-(bromomethyl)hept-2-enoate can be synthesized through the bromination of methyl hept-2-enoate. A common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in an inert solvent like dichloromethane. The reaction is typically carried out at low temperatures to control the reactivity and yield of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(bromomethyl)hept-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents used in these reactions.
Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate produces the carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(bromomethyl)hept-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of biological pathways and mechanisms.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 2-(bromomethyl)hept-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution and addition reactions. The ester group can undergo hydrolysis or reduction, leading to different functional derivatives. These reactions are facilitated by the electronic properties of the double bond and the ester group, which influence the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(bromomethyl)but-3-enoate: Similar structure but with a different carbon chain length and position of the double bond.
Methyl 2-(bromomethyl)acrylate: Similar reactivity but with a different backbone structure.
Methyl 2-(bromomethyl)prop-2-enoate: Another brominated ester with comparable reactivity.
Uniqueness: Methyl 2-(bromomethyl)hept-2-enoate is unique due to its specific carbon chain length and the position of the bromomethyl group.
Eigenschaften
CAS-Nummer |
917805-06-2 |
|---|---|
Molekularformel |
C9H15BrO2 |
Molekulargewicht |
235.12 g/mol |
IUPAC-Name |
methyl 2-(bromomethyl)hept-2-enoate |
InChI |
InChI=1S/C9H15BrO2/c1-3-4-5-6-8(7-10)9(11)12-2/h6H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
BAJSVSZJDZRNDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=C(CBr)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol](/img/structure/B14181171.png)
![3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide](/img/structure/B14181176.png)
![3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl-](/img/structure/B14181183.png)
![N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B14181191.png)
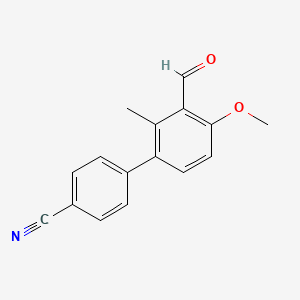
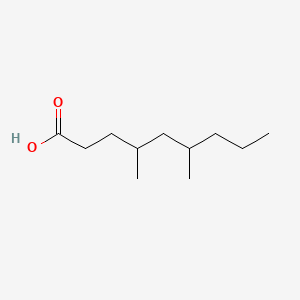

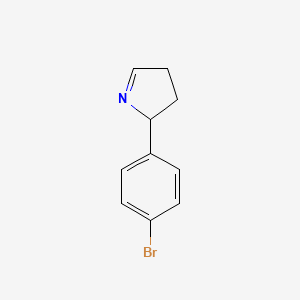
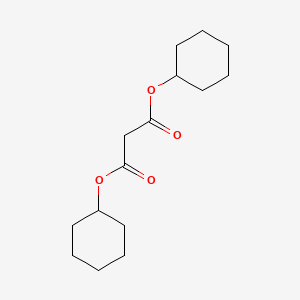
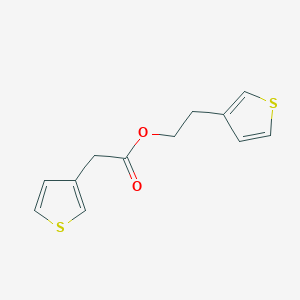
![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)



